Cas no 57005-70-6 (Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)-)

Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)-, is a specialized heterocyclic compound featuring a piperazine core substituted with an acetyl group and a 4-amino-2-pyrimidinyl moiety. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and pyrimidinyl groups enhances its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its acetyl group improves stability and solubility, facilitating further derivatization. The compound’s well-defined structure and purity ensure consistent performance in research and industrial applications, supporting precise molecular design and optimization.
Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)- structure
57005-70-6 structure
Product Name:Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)-
CAS No:57005-70-6
MF:C10H15N5O
MW:221.259001016617
MDL:MFCD27979413
CID:346952
PubChem ID:13094418
Update Time:2025-05-25

Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)-
    • 1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone
    • OTOPNLLXKXENHS-UHFFFAOYSA-N
    • DTXSID10517992
    • 2-(4-acetylpiperazin-1-yl)pyrimidin-4-amine
    • A1-11318
    • 57005-70-6
    • 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one
    • FT-0707092
    • SCHEMBL6800518
    • MDL: MFCD27979413
    • Inchi: 1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13)
    • InChI Key: OTOPNLLXKXENHS-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCN(C2N=CC=C(N)N=2)CC1

Computed Properties

  • Exact Mass: 221.12785
  • Monoisotopic Mass: 221.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 75.35

Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
185566-2.500g
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone, 95%
57005-70-6 95%
2.500g
$2146.00 2023-09-06

Additional information on Piperazine, 1-acetyl-4-(4-amino-2-pyrimidinyl)-

1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine (CAS No: 57005-70-6)

1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine, also known by its CAS registry number 57005-70-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered azacyclohexanes with two nitrogen atoms at positions 1 and 4. The piperazine backbone serves as a versatile scaffold for various functional groups, making it a popular choice in drug discovery and development.

The structure of 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine consists of a piperazine ring substituted at position 1 with an acetyl group and at position 4 with a 4-amino-2-pyrimidinyl group. The pyrimidine ring, a heterocyclic aromatic compound with two nitrogen atoms, adds significant chemical diversity to the molecule. The presence of the amino group (-NH₂) on the pyrimidine ring introduces additional functional complexity, potentially enhancing the compound's ability to interact with biological targets.

Recent studies have highlighted the potential of 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine in various therapeutic areas. For instance, researchers have explored its role as a modulator of ion channels, which are critical for cellular communication and signaling. Ion channels are implicated in numerous diseases, including epilepsy, pain, and cardiovascular disorders. The ability of this compound to modulate these channels could pave the way for novel therapeutic interventions.

In addition to its ion channel modulation properties, 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine has shown promise as an antimicrobial agent. With the growing threat of antibiotic resistance, there is an urgent need for new classes of antimicrobial compounds. This compound's unique structure may allow it to target bacterial or fungal pathogens in ways that conventional antibiotics cannot.

The synthesis of 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine involves a multi-step process that typically begins with the preparation of the piperazine backbone. Subsequent steps include substitution reactions to introduce the acetyl and pyrimidine groups. The synthesis pathway requires precise control over reaction conditions to ensure high yields and purity, which are critical for downstream applications in drug development.

From an analytical standpoint, 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed insights into the compound's molecular structure, purity, and stability. Advanced computational methods, including molecular docking and quantum mechanics calculations, have also been employed to study its interactions with biological targets.

One area where 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine has shown particular promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal damage and loss. This compound's ability to modulate key pathways involved in neuroprotection could offer new avenues for treating these debilitating conditions.

Furthermore, recent advancements in medicinal chemistry have enabled researchers to explore the potential of 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine as a targeted drug delivery agent. By conjugating this compound with other molecules or nanoparticles, it could be used to deliver therapeutic agents directly to specific tissues or cells, enhancing efficacy while minimizing side effects.

In conclusion, 1-Acetyl-4-(4-Amino-2-Pyrimidinyl)Piperazine (CAS No: 57005-70

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